4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione
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Overview
Description
4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione is an organic compound that belongs to the class of imines and furandiones This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furandione oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl or furan derivatives.
Scientific Research Applications
4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol
- 3-Methylmethcathinone
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-(1-((3-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione stands out due to its unique combination of a furan ring, a phenyl group, and an imine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
88556-38-1 |
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Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-[C-methyl-N-(3-methylphenyl)carbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C19H15NO3/c1-12-7-6-10-15(11-12)20-13(2)16-17(21)19(22)23-18(16)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
CYAJXAUZBJGRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(C)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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